molecular formula C13H10F3NO3 B6336123 5-(4-Trifluoromethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95% CAS No. 254749-12-7

5-(4-Trifluoromethyl-phenyl)-oxazole-4-carboxylic acid ethyl ester, 95%

Cat. No. B6336123
M. Wt: 285.22 g/mol
InChI Key: DXJUVUUTBPYMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07998993B2

Procedure details

Triethylamine (10.0 mL, 71.9 mmol) was added to a solution of 4-(trifluoromethyl)benzoyl chloride (5.0 g, 24.0 mmol) in THF (50 mL) at 0° C. Ethyl 2-isocyanoacetate (2.9 mL, 26.4 mmol) was added dropwise and the mixture was warmed to ambient temperature. After 3.5 days the reaction mixture was partitioned between EtOAc (100 mL) and H2O (100 mL). The separated aqueous phase was extracted with EtOAc, and the combined organic layer was washed with brine, dried (Na2SO4), filtered, and concentrated in vacuo. Chromatography on silica gel (Analogix® Intelliflash 280™; SF40-150 g column; 20% to 50% EtOAc/hexanes eluant, 30 min) yielded 4.30 g (63%) of the title compound as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 8.66 (s, 1H), 8.18 (d, J=8.2, 2H), 7.92 (d, J=8.3, 2H), 4.31 (q, J=7.1, 2H), 1.28 (t, J=7.0, 3H). MS (DCI+) m/z 286 (M+H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[F:8][C:9]([F:20])([F:19])[C:10]1[CH:18]=[CH:17][C:13]([C:14](Cl)=[O:15])=[CH:12][CH:11]=1.[N+:21]([CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])#[C-:22]>C1COCC1>[F:8][C:9]([F:20])([F:19])[C:10]1[CH:18]=[CH:17][C:13]([C:14]2[O:15][CH:22]=[N:21][C:23]=2[C:24]([O:26][CH2:27][CH3:28])=[O:25])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=CC=C(C(=O)Cl)C=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3.5 days the reaction mixture was partitioned between EtOAc (100 mL) and H2O (100 mL)
Duration
3.5 d
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous phase was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=C(N=CO1)C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.